(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a synthetic organic compound with a complex structure It features a pyrrol-2-one core substituted with various functional groups, including a fluorophenyl group, a hydroxy group, a methoxypropyl group, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrrolidines. Key steps in the synthesis may involve:
Aldol Condensation: Combining substituted benzaldehydes with ketones to form β-hydroxy ketones.
Cyclization: Formation of the pyrrol-2-one ring through intramolecular cyclization reactions.
Functional Group Modifications: Introduction of the fluorophenyl, methoxypropyl, and methylbenzoyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Halogenation or alkylation of the aromatic rings using reagents like NBS (N-Bromosuccinimide) or alkyl halides.
Common Reagents and Conditions
- **Substitution Re
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Properties
CAS No. |
433313-20-3 |
---|---|
Molecular Formula |
C22H22FNO4 |
Molecular Weight |
383.4g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22FNO4/c1-14-4-6-16(7-5-14)20(25)18-19(15-8-10-17(23)11-9-15)24(12-3-13-28-2)22(27)21(18)26/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+ |
InChI Key |
GRPHRKOPLNNGHB-CZIZESTLSA-N |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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